molecular formula C8H4Br2N2O B13276883 5,8-Dibromo-3,4-dihydroquinazolin-4-one

5,8-Dibromo-3,4-dihydroquinazolin-4-one

Cat. No.: B13276883
M. Wt: 303.94 g/mol
InChI Key: RGEVXVZTHSNWEO-UHFFFAOYSA-N
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Description

5,8-Dibromo-3,4-dihydroquinazolin-4-one is a chemical compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds that have shown a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromo-3,4-dihydroquinazolin-4-one typically involves the bromination of 3,4-dihydroquinazolin-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,8-Dibromo-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

5,8-Dibromo-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,8-Dibromo-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The bromine atoms enhance its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dibromo-3,4-dihydroquinazolin-4-one
  • 4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol

Uniqueness

5,8-Dibromo-3,4-dihydroquinazolin-4-one is unique due to the specific positioning of the bromine atoms, which can significantly influence its reactivity and biological activity compared to other similar compounds. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H4Br2N2O

Molecular Weight

303.94 g/mol

IUPAC Name

5,8-dibromo-3H-quinazolin-4-one

InChI

InChI=1S/C8H4Br2N2O/c9-4-1-2-5(10)7-6(4)8(13)12-3-11-7/h1-3H,(H,11,12,13)

InChI Key

RGEVXVZTHSNWEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Br)C(=O)NC=N2)Br

Origin of Product

United States

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